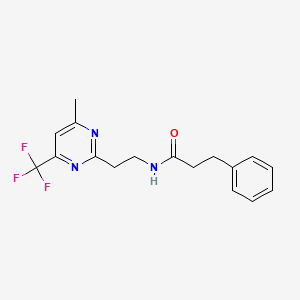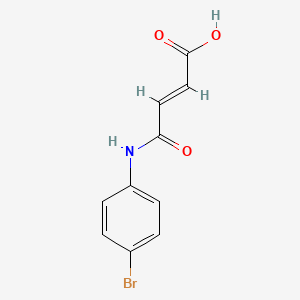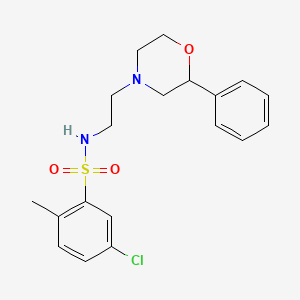![molecular formula C20H16N4O5S B2530736 N-{4-[2-(1,1-Dioxo-2H-1λ<sup>6</sup>,2,4-Benzothiadiazin-3-yl)acetamido]phenyl}furan-2-carboxamid CAS No. 1019170-34-3](/img/structure/B2530736.png)
N-{4-[2-(1,1-Dioxo-2H-1λ6,2,4-Benzothiadiazin-3-yl)acetamido]phenyl}furan-2-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-{[2-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)acetyl]amino}phenyl)-2-furamide is a useful research compound. Its molecular formula is C20H16N4O5S and its molecular weight is 424.43. The purity is usually 95%.
BenchChem offers high-quality N-(4-{[2-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)acetyl]amino}phenyl)-2-furamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-{[2-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)acetyl]amino}phenyl)-2-furamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Es wurde berichtet, dass die Verbindung eine antibakterielle Aktivität aufweist . Dies macht sie potenziell nützlich für die Entwicklung neuer antimikrobieller Medikamente.
Antivirale Aktivität
Es wurde ebenfalls berichtet, dass die Verbindung eine antivirale Aktivität aufweist . Dies deutet darauf hin, dass sie zur Entwicklung antiviraler Medikamente eingesetzt werden könnte.
Antihypertensive Aktivität
Es wurde festgestellt, dass die Verbindung eine antihypertensive Aktivität aufweist . Dies bedeutet, dass sie möglicherweise zur Behandlung von Bluthochdruck eingesetzt werden könnte.
Antidiabetische Aktivität
Es wurde berichtet, dass die Verbindung eine antidiabetische Aktivität aufweist . Dies deutet darauf hin, dass sie zur Entwicklung neuer Behandlungen für Diabetes eingesetzt werden könnte.
Antitumoraktivität
Es wurde festgestellt, dass die Verbindung eine Antitumoraktivität aufweist . Dies deutet darauf hin, dass sie zur Entwicklung neuer Krebsbehandlungen eingesetzt werden könnte.
KATP-Kanal-Aktivierung
Es wurde berichtet, dass die Verbindung KATP-Kanäle auf pankreatischem endokrinem Gewebe und glatten Gefäßmuskelgewebe aktiviert . Dies deutet auf potenzielle Anwendungen bei der Behandlung von Erkrankungen im Zusammenhang mit diesen Geweben hin.
AMPA-Rezeptor-Modulation
Es wurde festgestellt, dass die Verbindung AMPA-Rezeptoren moduliert . Dies deutet auf potenzielle Anwendungen bei der Behandlung neurologischer Erkrankungen hin.
Aldose-Reduktase-Inhibition
Es wurde berichtet, dass die Verbindung Aldose-Reduktase inhibiert . Dies deutet auf potenzielle Anwendungen bei der Behandlung von Erkrankungen im Zusammenhang mit diesem Enzym wie z. B. diabetischen Komplikationen hin.
Zukünftige Richtungen
The future directions of research on “N-(4-{[2-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)acetyl]amino}phenyl)-2-furamide” and similar compounds are promising. The main area of interest is in the search for antihypertensives . With the advent of computerized molecular graphics, the study of structural–activity relationships may well receive a boost .
Wirkmechanismus
Target of Action
The primary target of N-{4-[2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)acetamido]phenyl}furan-2-carboxamide is the enzyme beta-secretase 1 (BACE1) and beta-secretase 2 (BACE2) . These enzymes are involved in the cleavage of amyloid precursor protein (APP), a process that is implicated in the development of Alzheimer’s disease .
Mode of Action
N-{4-[2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)acetamido]phenyl}furan-2-carboxamide interacts with BACE1 and BACE2 by binding to their active sites . This binding inhibits the activity of these enzymes, preventing them from cleaving APP . The compound’s interaction with BACE1 and BACE2 is selective, which is achieved through the displacement of a water molecule in the active site .
Biochemical Pathways
By inhibiting BACE1 and BACE2, N-{4-[2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)acetamido]phenyl}furan-2-carboxamide affects the amyloidogenic pathway . This pathway involves the cleavage of APP into amyloid-beta peptides, which aggregate to form plaques in the brains of Alzheimer’s disease patients . By inhibiting this pathway, the compound can potentially reduce the formation of these plaques .
Pharmacokinetics
The compound’s selective interaction with bace1 and bace2 suggests that it may have good bioavailability and selectivity .
Result of Action
The molecular effect of N-{4-[2-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)acetamido]phenyl}furan-2-carboxamide is the inhibition of BACE1 and BACE2 . This inhibition prevents the cleavage of APP into amyloid-beta peptides . On a cellular level, this could potentially reduce the formation of amyloid plaques in the brain, which are characteristic of Alzheimer’s disease .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially affect the compound’s interaction with bace1 and bace2 .
Eigenschaften
IUPAC Name |
N-[4-[[2-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)acetyl]amino]phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O5S/c25-19(12-18-23-15-4-1-2-6-17(15)30(27,28)24-18)21-13-7-9-14(10-8-13)22-20(26)16-5-3-11-29-16/h1-11H,12H2,(H,21,25)(H,22,26)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXLFEFBJVSLUTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=NS2(=O)=O)CC(=O)NC3=CC=C(C=C3)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![[1-(4-Nitrobenzenesulfonyl)piperidin-4-yl]methanamine](/img/structure/B2530654.png)




![N-[1-(4-Fluorophenyl)-2-methoxyethyl]prop-2-enamide](/img/structure/B2530663.png)


![4-[bis(2-cyanoethyl)sulfamoyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzamide](/img/structure/B2530669.png)
![(4-Methylphenyl)(2-nitro-10,11-dihydrodibenzo[b,f][1,4]oxazepin-9-yl)methanone](/img/structure/B2530670.png)
![2-[1-[10-[2-(1,3-Dioxoisoindol-2-yl)-4-methylpentanoyl]-1,7-dioxa-4,10-diazacyclododec-4-yl]-4-methyl-1-oxopentan-2-yl]isoindole-1,3-dione](/img/structure/B2530671.png)
![3-phenyl-1-(p-tolyl)-1H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2530672.png)
![(Z)-ethyl 7-methyl-3-oxo-5-((E)-styryl)-2-(3,4,5-trimethoxybenzylidene)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2530674.png)

